CB1 Receptor Affinity: Target Compound (5-MeO-2,4-diMe) vs. Close Sulfonylpiperazine Analog with the Identical Arylsulfonyl Moiety
The target compound (CAS 681853-22-5) exhibits weak CB1 receptor affinity with a Ki > 1,000 nM in rat brain homogenate competition binding assays using [3H]CP-55,940 [1]. In contrast, a closely related sulfonylpiperazine bearing the identical 5-methoxy-2,4-dimethylbenzenesulfonyl group but a different N1-substituent (BDBM50063530, CHEMBL3398547) demonstrates moderate CB1 affinity with a Ki of 620 nM under the same assay conditions [2]. This within-scaffold comparison—where the arylsulfonyl moiety is held constant—indicates that the N1-carboxylate ester substitution in the target compound reduces CB1 affinity by at least 1.6-fold relative to alternative N1-substitution patterns. In the broader sulfonylpiperazine class, optimized CB1 antagonists achieve Ki values as low as 8 nM [3], placing the target compound at the low-affinity end of the class spectrum and establishing its primary utility as a selectivity-control compound rather than a potent CB1 ligand.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 1,000 nM |
| Comparator Or Baseline | BDBM50063530 (identical 5-MeO-2,4-diMe-benzenesulfonyl group, different N1-substituent): Ki = 620 nM; high-affinity class benchmark (BDBM50354809): Ki = 8 nM |
| Quantified Difference | Target compound vs. identical sulfonyl analog: ≥1.6-fold lower affinity; target vs. class benchmark: ≥125-fold lower affinity |
| Conditions | Displacement of [3H]CP-55,940 from rat CB1 receptor in brain homogenates, with and without phenylmethanesulfonyl fluoride |
Why This Matters
The >125-fold lower CB1 affinity relative to optimized class members positions this compound as a demonstrated low-affinity comparator for SAR studies and a negative control in CB1 screening cascades, providing procurement teams with a clearly defined functional role distinct from high-affinity CB1 antagonist candidates.
- [1] BindingDB. BDBM50063532 (CHEMBL3398550). Affinity Data: Ki > 1,000 nM for rat CB1 receptor (displacement of [3H]CP-55,940). Northeastern University / ChEMBL. View Source
- [2] BindingDB. BDBM50063530 (CHEMBL3398547). Affinity Data: Ki = 620 nM for rat CB1 receptor (displacement of [3H]CP-55,940). Northeastern University / ChEMBL. View Source
- [3] BindingDB. BDBM50354809 (CHEMBL1834021). Affinity Data: Ki = 8 nM for human CB1 receptor (displacement of [3H]-SR141716A in CHO-K1 cells). View Source
